molecular formula C6H9BrN2O B6260221 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole CAS No. 1443288-43-4

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B6260221
CAS No.: 1443288-43-4
M. Wt: 205.05 g/mol
InChI Key: FTWUWCBRRPVREH-UHFFFAOYSA-N
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Description

5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole: is a heterocyclic organic compound that contains a five-membered ring with oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable oxadiazole precursor using bromine or a brominating agent in the presence of a catalyst. The reaction conditions often include solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

    Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation Products: Oxadiazole derivatives with different functional groups such as hydroxyl or carbonyl groups.

    Reduction Products: Reduced heterocyclic compounds with altered ring structures.

Scientific Research Applications

Chemistry: 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
  • 5-(iodomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole
  • 5-(methyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Uniqueness: Compared to its analogs, 5-(bromomethyl)-3-(propan-2-yl)-1,2,4-oxadiazole offers a balance of reactivity and stability. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it suitable for a range of synthetic applications. Additionally, the presence of the propan-2-yl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Properties

CAS No.

1443288-43-4

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

5-(bromomethyl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C6H9BrN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3

InChI Key

FTWUWCBRRPVREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CBr

Purity

85

Origin of Product

United States

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